molecular formula C28H23BrN2O4S B15016664 4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol

4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol

Cat. No.: B15016664
M. Wt: 563.5 g/mol
InChI Key: MYAATMAEQWLBHQ-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, methoxy and methyl groups, and a sulfonyl phenyl group. Its molecular formula is C20H18BrNO2S, and it has a molecular weight of 432.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives, while nucleophilic substitution can produce various substituted phenols.

Scientific Research Applications

4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, its electrophilic aromatic substitution reactions can modify the activity of enzymes or receptors by altering their chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C28H23BrN2O4S

Molecular Weight

563.5 g/mol

IUPAC Name

4-bromo-2-[[4-[4-[(4-methoxy-3-methylphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C28H23BrN2O4S/c1-19-15-20(3-14-28(19)35-2)17-30-23-5-9-25(10-6-23)36(33,34)26-11-7-24(8-12-26)31-18-21-16-22(29)4-13-27(21)32/h3-18,32H,1-2H3

InChI Key

MYAATMAEQWLBHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O)OC

Origin of Product

United States

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